molecular formula C22H15N3O5 B11708831 3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide

3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide

Cat. No.: B11708831
M. Wt: 401.4 g/mol
InChI Key: ISYDQXPLWDHLSC-YDZHTSKRSA-N
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Description

3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthohydrazide core, a nitrophenyl group, and a furan ring, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of 3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthohydrazide and an appropriate aldehyde derivative. The reaction is usually carried out under controlled conditions, such as refluxing in ethanol or another suitable solvent, to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing purification techniques like recrystallization to obtain high-purity compounds .

Chemical Reactions Analysis

3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Condensation: It can participate in further condensation reactions with other aldehydes or ketones to form more complex structures

Scientific Research Applications

3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds to 3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide include other naphthohydrazide derivatives and nitrophenyl-containing compounds. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. For example:

    3-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]-2-naphthohydrazide: Similar in structure but with a different position of the nitro group, leading to variations in reactivity and applications.

    3-hydroxy-N’-[(E)-(5-methyl-2-furyl)methylidene]-2-naphthohydrazide:

Properties

Molecular Formula

C22H15N3O5

Molecular Weight

401.4 g/mol

IUPAC Name

3-hydroxy-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C22H15N3O5/c26-20-12-15-5-2-1-4-14(15)11-19(20)22(27)24-23-13-18-8-9-21(30-18)16-6-3-7-17(10-16)25(28)29/h1-13,26H,(H,24,27)/b23-13+

InChI Key

ISYDQXPLWDHLSC-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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